molecular formula C17H9ClF3NO4 B11510219 5-Chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid

5-Chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid

Cat. No.: B11510219
M. Wt: 383.7 g/mol
InChI Key: JJWQCQKYYXXLOU-UHFFFAOYSA-N
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Description

5-Chloro-3-[4-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxylic acid is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a benzamido group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[4-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like acetic anhydride under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Benzamido Group: The benzamido group can be formed by reacting the intermediate compound with 4-(trifluoromethyl)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[4-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted benzofuran derivatives.

Scientific Research Applications

5-Chloro-3-[4-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-3-[4-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-benzofuran-1-carboxylic acid
  • 3-(Trifluoromethyl)benzamide
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

5-Chloro-3-[4-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C17H9ClF3NO4

Molecular Weight

383.7 g/mol

IUPAC Name

5-chloro-3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C17H9ClF3NO4/c18-10-5-6-12-11(7-10)13(14(26-12)16(24)25)22-15(23)8-1-3-9(4-2-8)17(19,20)21/h1-7H,(H,22,23)(H,24,25)

InChI Key

JJWQCQKYYXXLOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Cl)C(=O)O)C(F)(F)F

Origin of Product

United States

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